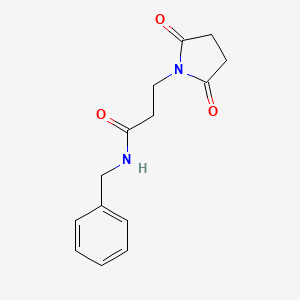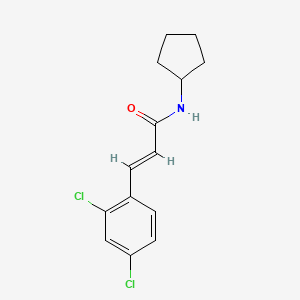![molecular formula C14H9BrCl2N2O2 B5789721 N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-chlorobenzenecarboximidamide](/img/structure/B5789721.png)
N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-chlorobenzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-chlorobenzenecarboximidamide is a chemical compound with potential applications in scientific research. This compound is also known as BCB-PCB and belongs to the family of benzoylphenylurea derivatives. BCB-PCB has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mécanisme D'action
The mechanism of action of BCB-PCB is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division. BCB-PCB may also affect the expression of various genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
BCB-PCB has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells. It has also been reported to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors. BCB-PCB may also affect the expression of various signaling pathways involved in cancer progression.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of BCB-PCB is its potential as a cancer therapeutic agent. However, its limitations include its poor solubility in water, which may affect its bioavailability and efficacy. BCB-PCB may also have off-target effects, which could limit its use in certain experimental settings.
Orientations Futures
For research on BCB-PCB include further studies on its mechanism of action and its potential as a cancer therapeutic agent. Other potential applications for BCB-PCB include its use as a tool for studying cell cycle regulation and apoptosis. Additionally, efforts to improve the solubility and bioavailability of BCB-PCB may enhance its potential as a therapeutic agent.
Méthodes De Synthèse
BCB-PCB can be synthesized using various methods, including the reaction of 5-bromo-2-chlorobenzoic acid with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with an amine such as 4-chlorobenzenecarboximidamide to yield BCB-PCB. Other methods of synthesis have also been reported in the literature.
Applications De Recherche Scientifique
BCB-PCB has potential applications in scientific research, particularly in the field of cancer research. It has been reported to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. BCB-PCB has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 5-bromo-2-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrCl2N2O2/c15-9-3-6-12(17)11(7-9)14(20)21-19-13(18)8-1-4-10(16)5-2-8/h1-7H,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSYULGLPQZBGOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=NOC(=O)C2=C(C=CC(=C2)Br)Cl)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=N/OC(=O)C2=C(C=CC(=C2)Br)Cl)/N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrCl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5789643.png)
![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5789649.png)



![3-methyl-N-[4-(4-propionyl-1-piperazinyl)phenyl]butanamide](/img/structure/B5789686.png)

![N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5789702.png)



![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanamine](/img/structure/B5789742.png)
![N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-4-fluoroaniline](/img/structure/B5789745.png)